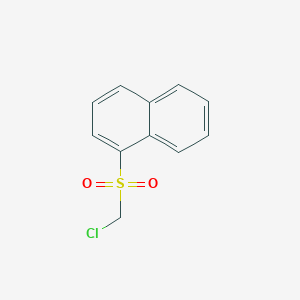

1-((Chloromethyl)sulfonyl)naphthalene

Description

1-((Chloromethyl)sulfonyl)naphthalene is a naphthalene derivative featuring a chloromethyl group (-CH2Cl) and a sulfonyl group (-SO2-) attached to the aromatic ring. The sulfonyl group enhances polarity and electron-withdrawing effects, influencing reactivity and stability compared to simpler chloromethyl derivatives .

Properties

IUPAC Name |

1-(chloromethylsulfonyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO2S/c12-8-15(13,14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHMLYFRREKIYDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50471403 | |

| Record name | 1-(Chloromethanesulfonyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87491-79-0 | |

| Record name | 1-(Chloromethanesulfonyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-((Chloromethyl)sulfonyl)naphthalene can be synthesized through several methods. One common approach involves the sulfonylation of 1-chloromethyl naphthalene. This process typically uses sulfonyl chloride reagents in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale sulfonylation reactions. The process may include steps such as purification through crystallization or distillation to achieve the desired product quality. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-((Chloromethyl)sulfonyl)naphthalene undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Oxidation Reactions: The compound can be oxidized to form sulfone derivatives, which are valuable intermediates in organic synthesis.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used under mild conditions.

Major Products Formed:

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 1-((Chloromethyl)sulfonyl)naphthalene can act as potent inhibitors of cancer cell proliferation. For instance, studies have shown that naphthalene derivatives can induce apoptosis in cancer cells by modulating the Nrf2 pathway, which is crucial for cellular defense against oxidative stress .

Case Study:

- Title: Probing the Structural Requirements of Non-electrophilic Activators of Nrf2

- Findings: The study identified that specific naphthalene-based activators can significantly enhance the expression of detoxifying enzymes, suggesting potential therapeutic applications in cancer treatment .

Anti-inflammatory Properties

Naphthalene derivatives have been explored for their anti-inflammatory effects. The sulfonyl group in this compound may contribute to its ability to inhibit inflammatory mediators.

Case Study:

- Title: Structure-Activity Relationship Studies

- Findings: Compounds with similar structures demonstrated significant inhibition of pro-inflammatory cytokines in vitro, indicating a pathway for developing new anti-inflammatory drugs .

Building Block for Functionalized Compounds

The compound serves as a versatile building block in organic synthesis, particularly in constructing complex molecules through domino reactions. Its reactivity allows it to participate in various transformations leading to highly functionalized products.

Data Table: Synthesis Routes and Yields

| Reaction Type | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| SNAr | Naphthalene + Chloromethylsulfonyl chloride | DMF, KCO | 75-96% |

| Domino Reaction | Morita-Baylis-Hillman Acetates + AMCs | DMF, 23 °C | 80-90% |

This table summarizes the synthesis routes involving this compound and their corresponding yields, highlighting its utility in creating complex structures .

Use in Drug Development

The compound's ability to undergo various chemical modifications makes it an attractive candidate for drug development. It can be functionalized to enhance biological activity or selectivity towards specific targets.

Case Study:

Mechanism of Action

The mechanism of action of 1-((Chloromethyl)sulfonyl)naphthalene involves its reactivity towards nucleophiles and oxidizing agents. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The sulfonyl group enhances the compound’s stability and reactivity, facilitating various chemical transformations .

Comparison with Similar Compounds

1-(Chloromethyl)naphthalene (CAS 86-52-2)

- Molecular Formula : C11H9Cl

- Molecular Weight : 176.65 g/mol

- Key Differences :

- Lacks the sulfonyl group, resulting in lower polarity and molecular weight.

- The chloromethyl group is less activated for nucleophilic substitution due to the absence of the electron-withdrawing sulfonyl moiety.

- Applications: Used in biochemical research as a precursor for kinase inhibitors and TGF-β receptor inhibitors .

- Physical Properties: No explicit melting/boiling points reported, but dichloro analogs (e.g., 1-chloro-8-(chloromethyl)naphthalene) have melting points of 46–47°C .

1-Naphthalenesulfonyl Chloride (CAS 85-46-1)

- Molecular Formula : C10H7ClO2S

- Molecular Weight : 226.68 g/mol

- Key Differences :

- Contains a sulfonyl chloride (-SO2Cl) group instead of a chloromethyl sulfonyl moiety.

- Highly reactive in sulfonation reactions, whereas 1-((Chloromethyl)sulfonyl)naphthalene may participate in alkylation or act as a bifunctional electrophile.

- Applications: Used in synthesizing sulfonamides and dyes .

Naphthalene, 1-[[(phenylmethyl)sulfonyl]methyl] (CAS 67168-90-5)

- Molecular Formula : C18H16O2S

- Molecular Weight : 296.38 g/mol

- Key Differences: Substitutes the chloromethyl group with a benzyl-sulfonylmethyl group. Applications: Not explicitly stated, but sulfonylmethyl derivatives are common intermediates in drug discovery .

1-Chloro-3-methylnaphthalene (CAS 132277-09-9)

- Molecular Formula : C11H9Cl

- Molecular Weight : 176.64 g/mol

- Key Differences :

Structural and Reactivity Insights

- Electronic Effects: The sulfonyl group in this compound withdraws electron density, activating the adjacent chloromethyl group for nucleophilic substitution. This contrasts with non-sulfonated analogs like 1-(Chloromethyl)naphthalene, where reactivity is lower .

- Thermodynamic Stability: Sulfonyl groups increase molecular rigidity and intermolecular forces (e.g., dipole-dipole interactions), likely raising melting/boiling points compared to non-sulfonated derivatives.

Biological Activity

1-((Chloromethyl)sulfonyl)naphthalene is a sulfonyl derivative of naphthalene that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects. This article explores the biochemical properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure:

- Chemical Formula: C11H11ClO2S

- Molecular Weight: 244.72 g/mol

- CAS Number: 87491-79-0

Physical Properties:

- Melting Point: Approximately 80°C

- Solubility: Soluble in organic solvents like DMSO; limited solubility in water.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties against various pathogens. Research indicates that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 8 | Moderate inhibition |

| Escherichia coli | 16 | Moderate inhibition |

| Bacillus subtilis | 4 | High inhibition |

| Candida albicans | 32 | Low inhibition |

The structure-activity relationship (SAR) studies suggest that modifications to the naphthalene ring can enhance its antimicrobial potency. For instance, the introduction of electron-donating groups has been associated with increased activity against specific bacterial strains .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines. This effect is mediated through the suppression of NF-kB signaling pathways, which are crucial in inflammatory responses. The compound has shown potential in reducing inflammation in models of acute lung injury and rheumatoid arthritis.

Anticancer Potential

Recent investigations into the anticancer properties of this compound have revealed promising results. In cell line studies, it has been observed to induce apoptosis in cancer cells through the activation of caspase pathways.

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 12 | Caspase-dependent apoptosis |

| MCF-7 | 15 | Cell cycle arrest |

| A549 | 20 | Induction of oxidative stress |

The anticancer activity appears to be linked to its ability to disrupt cellular signaling pathways involved in proliferation and survival .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

-

Receptor Interaction:

- The compound binds to adrenergic receptors, influencing smooth muscle contraction and vascular tone.

- It also interacts with serotonin receptors, potentially modulating mood and appetite.

- Signal Transduction:

-

Enzyme Inhibition:

- It may inhibit specific enzymes involved in inflammatory processes and microbial resistance mechanisms, thereby enhancing its therapeutic efficacy against infections and inflammatory diseases.

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Study on Antimicrobial Efficacy:

-

Inflammation Model:

- In an animal model of rheumatoid arthritis, administration of this compound resulted in significant reductions in joint swelling and pain, suggesting its potential as an anti-inflammatory agent.

- Cancer Research:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.